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For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of GSK840's in vitro performance in inhibiting Receptor-Interacting

Protein Kinase 3 (RIPK3) activity against other known inhibitors. Supporting experimental data

and detailed protocols are provided to aid in the validation and potential application of this

compound in necroptosis research.

Receptor-Interacting Protein Kinase 3 (RIPK3) is a crucial serine/threonine kinase that plays a

central role in the execution of necroptosis, a form of programmed necrotic cell death.[1][2][3]

Its activation, often triggered by stimuli such as tumor necrosis factor (TNF), leads to the

formation of the necrosome complex, involving RIPK1 and the subsequent phosphorylation of

Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[2][4][5] This signaling cascade is

implicated in various inflammatory diseases, making RIPK3 an attractive therapeutic target.[6]

[7]

GSK840 has emerged as a potent and selective inhibitor of human RIPK3 kinase activity.[6][8]

[9] This guide details the in vitro validation of GSK840, comparing its efficacy with other RIPK3

inhibitors and providing comprehensive experimental methodologies.

Comparative Inhibitor Performance
The inhibitory activity of GSK840 against RIPK3 has been quantified through various in vitro

assays, primarily measuring its half-maximal inhibitory concentration (IC50). A comparison with

other known RIPK3 inhibitors highlights its potency and selectivity.
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Inhibitor Target(s)
In Vitro Kinase
Assay IC50
(nM)

Binding Assay
IC50 (nM)

Notes

GSK840 RIPK3 0.3[6][8][9] 0.9[6][8][9]

Highly potent

and selective for

human RIPK3.

Inactive against

mouse RIPK3.[6]

[10] No

significant

activity against

RIPK1.[6]

GSK'843 RIPK3 6.5[10] 8.6[10]

Active against

both human and

mouse RIPK3.

Can induce

apoptosis at

higher

concentrations.

[10][11][12]

GSK'872 RIPK3 1.3[10] 1.8[10]

Active against

both human and

mouse RIPK3.

Can induce

apoptosis at

higher

concentrations.

[10][11][12]

Zharp-99 RIPK3

Not explicitly

stated, but

potent[13]

1.35 (Kd)[13]

Selective for

RIPK3 over

RIPK1.[13]
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GW5074 Unspecified 1,100[14] Not Available

General kinase

inhibitor with

activity against

RIPK3.

Staurosporine
Broad Spectrum

Kinase Inhibitor
26,000[14] Not Available

Non-selective

kinase inhibitor.

Signaling Pathway and Experimental Workflow
To understand the context of GSK840's action, it is essential to visualize the RIPK3 signaling

pathway and the experimental workflow used to validate its inhibition.
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Caption: The RIPK3-mediated necroptosis signaling pathway.
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Caption: General workflow for an in vitro RIPK3 kinase inhibition assay.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are protocols for common in vitro kinase assays used to assess RIPK3 inhibition.

Protocol 1: Radiometric Kinase Assay (ADP-Glo™
Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced

during the enzymatic reaction.

Materials:
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Recombinant human RIPK3 protein

GSK840 and other test inhibitors

Myelin Basic Protein (MBP) as a substrate

ATP

Kinase Assay Buffer: 25 mM HEPES (pH 7.2), 12.5 mM β-glycerol phosphate, 20 mM MgCl₂,

12.5 mM MnCl₂, 5 mM EGTA, 2 mM EDTA, and 2 mM DTT.[13]

ADP-Glo™ Kinase Assay kit (Promega)

White, opaque 96-well or 384-well plates

Procedure:

Prepare serial dilutions of GSK840 and other inhibitors in the Kinase Assay Buffer. Include a

DMSO control.

In a multi-well plate, add the recombinant human RIPK3 protein to each well.

Add the diluted inhibitors or DMSO control to the respective wells and incubate for

approximately 15 minutes at room temperature.[13]

To initiate the kinase reaction, add a mixture of ATP (e.g., 50 µM) and the substrate MBP

(e.g., 20 µM) to each well.[13]

Incubate the reaction at room temperature for a defined period, typically 1-2 hours.[13]

Stop the kinase reaction and measure the amount of ADP produced by following the

manufacturer's instructions for the ADP-Glo™ Kinase Assay kit. This typically involves

adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the

Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP

via a luciferase reaction.

Measure luminescence using a plate reader.
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Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO

control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Radioisotope-Based Kinase Assay (³³P)
This classic method measures the incorporation of a radiolabeled phosphate group from [γ-

³³P]-ATP onto a substrate.

Materials:

Recombinant active RIPK3

GSK840 and other test inhibitors

MBP substrate

Kinase Assay Buffer: 25 mM MOPS (pH 7.2), 12.5 mM glycerol 2-phosphate, 20 mM MgCl₂,

12.5 mM MnCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT (added just before use).[15]

[γ-³³P]-ATP

10 mM ATP stock solution

Phosphocellulose P81 paper

1% phosphoric acid solution

Scintillation counter

Procedure:

Prepare serial dilutions of the inhibitors in the appropriate buffer.

In a reaction tube, combine the Kinase Assay Buffer, the diluted active RIPK3, and the

inhibitor.

Initiate the reaction by adding the [γ-³³P]-ATP Assay Cocktail (a mix of Kinase Assay Buffer,

unlabeled ATP, and [γ-³³P]-ATP).[15]
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Incubate the reaction mixture in a water bath at 30°C for 15 minutes.[15]

Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose P81

paper strip.[15]

Wash the P81 paper strips multiple times with 1% phosphoric acid solution to remove

unincorporated [γ-³³P]-ATP.[15]

Air dry the paper strips and measure the incorporated radioactivity using a scintillation

counter.

Determine the kinase activity and calculate the IC50 values as described in the previous

protocol.

Conclusion
The data presented in this guide demonstrate that GSK840 is a highly potent and selective

inhibitor of human RIPK3 kinase activity in vitro. Its sub-nanomolar IC50 value distinguishes it

from many other known inhibitors. The provided experimental protocols offer a framework for

researchers to independently validate these findings and to utilize GSK840 as a tool to

investigate the role of RIPK3 in various biological and pathological processes. The species-

specific activity of GSK840 should be a key consideration in experimental design.[6][10]

Further investigation into the cellular effects and in vivo efficacy of GSK840 is warranted to fully

understand its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.researchgate.net/figure/RIPK3-signaling-mediated-necroptosis-Multiple-stimuli-activate-RIPK3-to-mediate_fig1_380194371
https://www.mdpi.com/1422-0067/26/22/11101
https://www.immune-system-research.com/2019/06/04/gsk840-is-a-ripk3-inhibitor/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10691386/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10691386/
https://www.medchemexpress.com/gsk840.html
https://www.targetmol.com/compound/gsk840
https://pmc.ncbi.nlm.nih.gov/articles/PMC4512186/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4512186/
https://www.researchgate.net/figure/Concentration-Dependent-Apoptosis-of-GSK840-GSK843-and-GSK872-Requires-RIP3-A_fig2_269168682
https://pmc.ncbi.nlm.nih.gov/articles/PMC7039617/
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2020.606119/full
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2020.606119/full
https://www.reactionbiology.com/datasheet/ripk3_kin_malvern/
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/254/416/srp5316dat.pdf
https://www.benchchem.com/product/b10814840#validating-gsk840-s-inhibition-of-ripk3-kinase-activity-in-vitro
https://www.benchchem.com/product/b10814840#validating-gsk840-s-inhibition-of-ripk3-kinase-activity-in-vitro
https://www.benchchem.com/product/b10814840#validating-gsk840-s-inhibition-of-ripk3-kinase-activity-in-vitro
https://www.benchchem.com/product/b10814840#validating-gsk840-s-inhibition-of-ripk3-kinase-activity-in-vitro
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10814840?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10814840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10814840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

